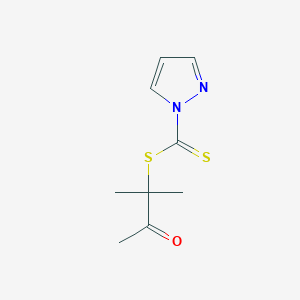
2-Methyl-3-oxobutan-2-yl 1H-pyrazole-1-carbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-oxobutan-2-yl 1H-pyrazole-1-carbodithioate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes a pyrazole ring and a carbodithioate group, making it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-oxobutan-2-yl 1H-pyrazole-1-carbodithioate typically involves the reaction of 2-Methyl-3-oxobutan-2-yl chloride with 1H-pyrazole-1-carbodithioic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-oxobutan-2-yl 1H-pyrazole-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiols or other sulfur-containing derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-oxobutan-2-yl 1H-pyrazole-1-carbodithioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-oxobutan-2-yl 1H-pyrazole-1-carbodithioate involves its interaction with specific molecular targets. The carbodithioate group can form strong bonds with metal ions, making it useful in coordination chemistry and catalysis. The pyrazole ring can interact with various enzymes and receptors, influencing biological pathways and exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate
- 2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate
- Methyl 3-(1H-pyrrol-2-yl)propanoate
Uniqueness
2-Methyl-3-oxobutan-2-yl 1H-pyrazole-1-carbodithioate is unique due to its specific combination of functional groups, which provides distinct reactivity and applications. The presence of both the pyrazole ring and the carbodithioate group allows for versatile chemical transformations and potential biological activities .
Eigenschaften
CAS-Nummer |
875669-68-4 |
|---|---|
Molekularformel |
C9H12N2OS2 |
Molekulargewicht |
228.3 g/mol |
IUPAC-Name |
(2-methyl-3-oxobutan-2-yl) pyrazole-1-carbodithioate |
InChI |
InChI=1S/C9H12N2OS2/c1-7(12)9(2,3)14-8(13)11-6-4-5-10-11/h4-6H,1-3H3 |
InChI-Schlüssel |
RRSYXTLNUXKBPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C)(C)SC(=S)N1C=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


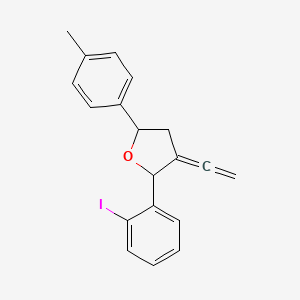
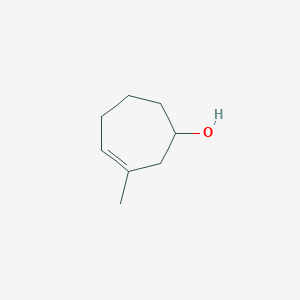


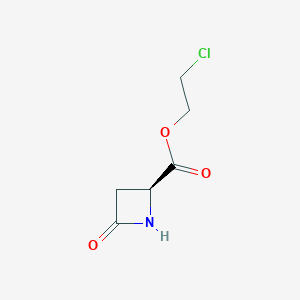

![4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B14196763.png)
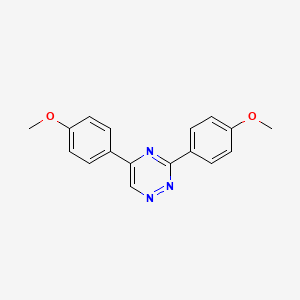

![[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid](/img/structure/B14196773.png)
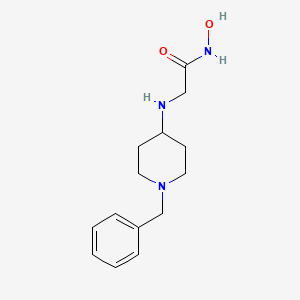
![(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone](/img/structure/B14196781.png)

![2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14196809.png)
